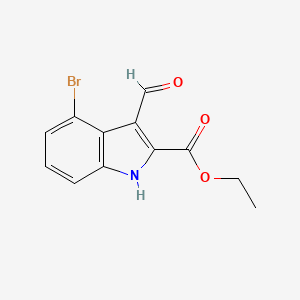
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate
Übersicht
Beschreibung
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is a type of indole derivative . Indoles are significant heterocyclic systems found in natural products and drugs . They play a crucial role in cell biology and are used as biologically active compounds for treating various disorders in the human body .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can be synthesized starting from commercially available 4-bromo-1H-indole . The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives a compound which can be converted to N-Boc derivative . The aldehyde group of this derivative can then be reduced with NaBH4 in methanol to obtain the final product .Molecular Structure Analysis
The molecular structure of Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can be represented by the InChI code:1S/C11H10BrNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 . This indicates that the compound has a molecular weight of 268.11 . Chemical Reactions Analysis
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate can undergo various chemical reactions. For instance, it can be used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation .Physical And Chemical Properties Analysis
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate has a boiling point of 394.6°C at 760 mmHg . It is a solid at room temperature and should be stored in a dry place .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is used as a synthetic intermediate in chemical synthesis. Pete, Szöllösy, and Szokol (2006) demonstrated its preparation from 2-ethoxycarbonyl-1H-indole methanesulfonic acids, highlighting its role in the transformation of sulfomethyl groups to formyl functions (Pete, Szöllösy, & Szokol, 2006).
In a similar context, Pete, Parlagh, and Tőke (2003) used it to synthesize ethyl 5-formyl-1H-indole-2-carboxylates, again focusing on the conversion of sulfomethyl groups into aldehydes (Pete, Parlagh, & Tőke, 2003).
Biological and Medicinal Applications
Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate has been investigated for its potential in antitumor activities. Hu et al. (2018) synthesized a compound derived from it and evaluated its structure and antitumor activity, showcasing its potential in medicinal chemistry (Hu et al., 2018).
Chai et al. (2006) explored its derivatives for anti-hepatitis B virus activities. Their study synthesized various derivatives and assessed their effectiveness against the hepatitis B virus, indicating its significance in antiviral research (Chai, Zhao, Zhao, & Gong, 2006).
Advanced Materials and Molecular Studies
- Luo et al. (2019) conducted a study involving a derivative of ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate. They synthesized a new mecarbinate derivative, conducted single-crystal X-ray analysis, and performed vibrational spectral studies, contributing to the field of material sciences and molecular structure analysis (Luo, Ma, Zhou, & Huang, 2019).
Wirkmechanismus
While the specific mechanism of action for Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is not mentioned in the search results, indole derivatives are known to have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .
Safety and Hazards
While specific safety and hazards information for Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate is not available, similar compounds like Ethyl 3-bromo-1H-indole-2-carboxylate have hazard statements H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Indole derivatives, including Ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate, continue to attract increasing attention due to their significant biological activities . Future research may focus on the development of novel methods of synthesis and the exploration of their potential applications in medicine .
Eigenschaften
IUPAC Name |
ethyl 4-bromo-3-formyl-1H-indole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-7(6-15)10-8(13)4-3-5-9(10)14-11/h3-6,14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHQIPJJLMYTKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC=C2Br)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 2-{[4-({[(2-chloroacetyl)oxy]imino}methyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B3124382.png)
![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}methyl acetate](/img/structure/B3124383.png)
![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 2-chloroacetate](/img/structure/B3124391.png)
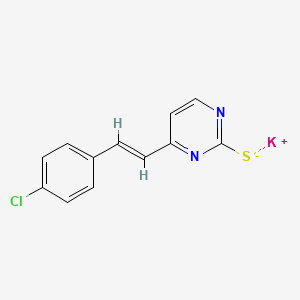
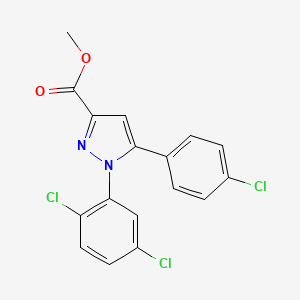
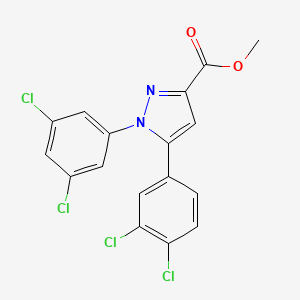



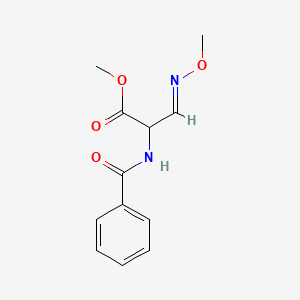
![Ethyl 2-{1-[(4-bromophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124460.png)
![Ethyl 2-{1-[(4-fluorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B3124463.png)

![5-[(4-methoxybenzyl)oxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3124472.png)